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Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carbonitrile

Cat. No.: B1330547

Introduction

5-Aminoisoxazole-4-carbonitrile and its derivatives are pivotal heterocyclic scaffolds in
medicinal chemistry and drug development. Their intrinsic biological activities and versatile
chemical handles make them attractive starting points for the synthesis of novel therapeutic
agents.[1][2] A thorough understanding of their molecular structure is paramount for rational
drug design and development. Spectroscopic techniques, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the
foundational data for unambiguous structure elucidation and purity assessment.

This technical guide offers an in-depth analysis of the spectroscopic data for key derivatives of
5-aminoisoxazole-4-carbonitrile, namely the 3-phenyl and 3-methyl substituted analogs.
While public domain spectroscopic data for the parent 5-aminoisoxazole-4-carbonitrile is not
readily available, the principles and interpretations discussed herein are directly applicable and
provide a robust framework for the characterization of this important class of molecules. This
guide is intended for researchers, scientists, and drug development professionals actively
engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Key Spectroscopic
Features
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The core structure of 5-aminoisoxazole-4-carbonitrile presents a unique electronic
environment. The interplay between the electron-donating amino group and the electron-
withdrawing nitrile group, conjugated through the isoxazole ring, dictates the characteristic
spectroscopic signatures.

Caption: General chemical structure of 5-aminoisoxazole-4-carbonitrile derivatives.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their proximity to other protons.

Table 1: *H NMR Data for 5-Aminoisoxazole-4-carbonitrile Derivatives

Chemical

Compound Solvent Shift (8) Multiplicity Integration Assignment
pPpm

5-Amino-3-

phenylisoxaz

CDCls 8.22 S 2H -NH:z

ole-4-

carbonitrile[3]

7.88 d,J=7.6Hz 2H Ar-H

7.12 d,J=8.8Hz 2H Ar-H

5-Amino-3-

methyl-4-

) DMSO-ds
isoxazolecarb

onitrile[4]
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Note: Specific chemical shift and coupling constant data for the protons of 5-Amino-3-methyl-4-
isoxazolecarbonitrile were not publicly available in the searched literature. The spectrum is
available for viewing on SpectraBase.

Interpretation of *H NMR Spectra:

e Amino Protons (-NHz): The protons of the primary amine typically appear as a broad singlet.
In the case of the 3-phenyl derivative, this signal is observed at 8.22 ppm.[3] Its chemical
shift can be highly variable and is dependent on solvent, concentration, and temperature due
to hydrogen bonding.

o Aromatic Protons (Ar-H): For the 3-phenyl derivative, the aromatic protons of the phenyl ring
appear in the downfield region (7-8 ppm) due to the deshielding effect of the ring current.
The observed doublet of doublets indicates ortho and meta couplings.[3]

» Methyl Protons (-CHs): For the 3-methyl derivative, a singlet corresponding to the three
methyl protons would be expected, typically in the range of 2.0-2.5 ppm.

Experimental Protocol for *H NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a deuterated solvent (e.g., CDClz or DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[e]

Number of scans: 16-64 (depending on sample concentration)

o

Relaxation delay: 1-5 seconds

[¢]

Pulse width: 30-45 degrees

[¢]

Spectral width: 0-12 ppm

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID). Reference the spectrum to the residual solvent peak
(e.g., CDCIs at 7.26 ppm, DMSO-ds at 2.50 ppm).
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3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different types of carbon atoms
in the molecule.

Table 2: 3C NMR Data for 5-Aminoisoxazole-4-carbonitrile Derivatives

Chemical Shift (8)

Compound Solvent Assignment
pPpm

5-Amino-3-

phenylisoxazole-4- CDCls 166.98 C=N (isoxazole)

carbonitrile[3]

162.18 C-NH:z (isoxazole)
132.35 Ar-C (ipso)
125.66, 119.08,

Ar-C
116.78
113.36 C-CN (isoxazole)
76.07 C-CN

5-Amino-3-methyl-4-
isoxazolecarbonitrile

Data not available

Interpretation of 13C NMR Spectra:

» Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are typically observed in the
downfield region of the spectrum. The C=N carbon (C3) is the most deshielded, followed by
the C-NH2z carbon (C5). The carbon bearing the nitrile group (C4) is significantly more
shielded.

 Nitrile Carbon (-CN): The carbon of the nitrile group is characteristically found in the range of
110-125 ppm.

o Aromatic Carbons: The carbons of the phenyl ring in the 3-phenyl derivative appear in the
aromatic region (115-135 ppm).
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o Methyl Carbon: For the 3-methyl derivative, the methyl carbon would be expected to appear
in the upfield region of the spectrum, typically around 10-20 ppm.

5-Amino-3-phenylisoxazole-4-carbonitrile

)
-

C5 (C-NH2)
~162 ppm

Click to download full resolution via product page

Caption: Predicted *3C NMR chemical shift regions for 5-amino-3-phenylisoxazole-4-
carbonitrile.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Key IR Absorption Frequencies for 5-Aminoisoxazole-4-carbonitrile Derivatives
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Compound

Wavenumber (cm—?) Functional Group

5-Amino-3-phenylisoxazole-4-

carbonitrile[3]

3512, 3405, 3341 N-H stretching (amine)

2223 C=N stretching (nitrile)
1615 C=N stretching (isoxazole)
1267 C-0O stretching

Interpretation of IR Spectra:

» N-H Stretching: The presence of the primary amine is confirmed by the two characteristic
sharp absorption bands in the region of 3300-3500 cm~*. The two bands correspond to the

symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

o C=N Stretching: The nitrile group gives rise to a sharp, intense absorption band in the region
of 2210-2260 cm~1. For the 3-phenyl derivative, this is observed at 2223 cm~1.[3]

e C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the
isoxazole and phenyl rings typically appear in the 1500-1650 cm~1 region.

e C-O Stretching: The C-O bond of the isoxazole ring shows a stretching vibration in the

fingerprint region, typically around 1200-1300 cm~1.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

e Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically over the range of 4000-400 cm™1.
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o Background Correction: A background spectrum of the empty spectrometer should be
recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4. Mass Spectrometry Data for 5-Aminoisoxazole-4-carbonitrile Derivatives

Compound lonization Mode [M+H]* or M+ (m/z)

5-Aminoisoxazole-4-
109.09 (Calculated)

carbonitrile[5]

5-Amino-3-phenylisoxazole-4-
o ESI or El 185.28
carbonitrile[3]

5-Amino-3-methyl-4-
. _ 123.11 (Calculated)
isoxazolecarbonitrile[4]

Interpretation of Mass Spectra:

e Molecular lon Peak: The molecular ion peak (M*) or the protonated molecular ion peak
([M+H]*) provides the molecular weight of the compound. This is a critical piece of data for
confirming the identity of the synthesized molecule.

» Fragmentation Pattern: The fragmentation pattern can provide valuable structural
information. For example, the loss of small, stable molecules such as HCN or CO can be
indicative of the isoxazole ring system. Analysis of the fragmentation of the 3-phenyl
derivative would likely show fragments corresponding to the phenyl cation and the isoxazole
core.
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Caption: A generalized fragmentation pathway for 5-aminoisoxazole-4-carbonitrile derivatives
INn mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a
suitable solvent such as methanol or acetonitrile.

 Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer
via direct infusion or through a liquid chromatography (LC) system.

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on
the analyte's properties. A full scan over a relevant m/z range (e.g., 50-500) is typically
performed.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and
complementary dataset for the unambiguous structural elucidation of 5-aminoisoxazole-4-
carbonitrile derivatives. This guide has detailed the characteristic spectral features and
provided standardized protocols for data acquisition. A thorough understanding and application
of these analytical methods are essential for ensuring the quality and integrity of these
important building blocks in the pursuit of novel therapeutics. The principles outlined here serve
as a robust foundation for the characterization of a wide array of substituted isoxazoles,
empowering researchers to confidently advance their drug discovery programs.
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aminoisoxazole-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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